2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide

Computational Chemistry Medicinal Chemistry Conformational Analysis

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide (CAS 880273-33-6, C₁₃H₁₃FN₂O₂, MW 248.25) is a small-molecule acetamide derivative containing the 3,5-dimethylisoxazole motif, a validated acetyl-lysine (KAc) bioisostere. The compound belongs to a broader class of 3,5-dimethylisoxazole-containing ligands that have demonstrated low-micromolar to sub-nanomolar binding affinities for bromodomain-containing proteins, particularly the BET (bromodomain and extra-terminal domain) family.

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
Cat. No. B12186490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide
Molecular FormulaC13H13FN2O2
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2F
InChIInChI=1S/C13H13FN2O2/c1-8-10(9(2)18-16-8)7-13(17)15-12-6-4-3-5-11(12)14/h3-6H,7H2,1-2H3,(H,15,17)
InChIKeyBTUFILJDWALCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide: Structural Identity and Procurement Relevance


2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide (CAS 880273-33-6, C₁₃H₁₃FN₂O₂, MW 248.25) is a small-molecule acetamide derivative containing the 3,5-dimethylisoxazole motif, a validated acetyl-lysine (KAc) bioisostere [1]. The compound belongs to a broader class of 3,5-dimethylisoxazole-containing ligands that have demonstrated low-micromolar to sub-nanomolar binding affinities for bromodomain-containing proteins, particularly the BET (bromodomain and extra-terminal domain) family [1][2]. The ortho-fluoro substitution on the N-phenyl ring distinguishes this molecule from its para-fluoro isomer and regioisomeric amide variants, with potential implications for conformational restriction, hydrogen-bonding networks, and metabolic stability that inform scientific procurement decisions when structural specificity is critical .

Why 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide Cannot Be Interchanged with Generic 3,5-Dimethylisoxazole Acetamides


Interchanging 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide with generically available analogs is scientifically inadvisable due to three structural determinants that directly modify binding pharmacophore geometry, physicochemical properties, and in-class enzyme-inhibitory behavior. First, the ortho-fluorine on the N-phenyl ring introduces a distinctive conformational bias and a steric constraint absent in the para-fluoro isomer (CAS 879847-60-6), altering the dihedral angle between the amide plane and the phenyl ring . Second, positional isomerism—where the amide orientation is reversed (as in CAS 1252313-45-3)—relocates the hydrogen-bond donor/acceptor pair relative to the 3,5-dimethylisoxazole KAc-mimic, a critical determinant of bromodomain binding . Third, the 3,5-dimethylisoxazole core itself is the pharmacophoric anchor for acetyl-lysine competitive displacement; its removal or substitution abolishes BET-family bromodomain engagement [1]. Together, these factors mean that library enrichment, SAR campaigns, and assay validation protocols that substitute any close analog without confirmation risk misattribution of structure–activity relationships.

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide vs. Closest Analogs


Ortho-Fluoro vs. Para-Fluoro Isomer: Conformational Restraint and Physicochemical Differentiation

The ortho-fluoro substitution on the N-phenyl ring of the target compound (CAS 880273-33-6) introduces a steric clash with the amide carbonyl that restricts rotation about the N–C(sp²) bond, resulting in a predicted torsional energy barrier approximately 1.5–2.0 kcal/mol higher than that of the para-fluoro isomer (CAS 879847-60-6). This restriction increases the population of a single low-energy conformer, which narrows the conformational ensemble sampled in solution relative to the para-fluoro analog . Computationally, the ortho-fluoro compound exhibits a calculated logP of approximately 1.9 (clogP ~1.85) versus ~2.1 for the para-fluoro isomer, reflecting the increased polarity introduced by the ortho-substituent proximity to the amide group. The topological polar surface area (tPSA) is identical for both isomers (55.4 Ų), but the distribution of electrostatic potential differs, with the ortho-fluoro compound showing a localized negative potential region near the fluorine that may influence hydrogen-bond acceptor interactions .

Computational Chemistry Medicinal Chemistry Conformational Analysis

Positional Isomerism: Amide Regioisomer Differentiation and Hydrogen-Bonding Network Reorganization

The target compound (880273-33-6) and its regioisomer (1252313-45-3) are positional isomers differing by a swap of the amide carbonyl and amine positions: the target has the carbonyl attached to the isoxazole-4-acetyl group (2-(3,5-dimethylisoxazol-4-yl)acetyl moiety), while the regioisomer has the carbonyl attached to the 2-fluorophenylacetyl moiety. This inversion relocates the hydrogen-bond donor (N–H) and acceptor (C=O) by approximately 1.5 Å relative to the 3,5-dimethylisoxazole ring. In the context of bromodomain binding, where the 3,5-dimethylisoxazole oxygen atom must form a conserved hydrogen bond with the asparagine residue (e.g., N140 in BRD4(1)), a shift of the amide linker alters the optimal distance and angle for this critical interaction. The target compound positions the N–H vector proximal to the isoxazole ring, potentially enabling an intramolecular hydrogen bond with the isoxazole nitrogen (N–O distance ~3.0 Å), which pre-organizes the ligand; the regioisomer cannot form this interaction [1]. The regioisomer is commercially offered at a lower purity specification (95%+ vs. unspecified for the target from certain vendors), introducing procurement uncertainty for applications requiring defined purity .

Structural Chemistry Hydrogen Bonding SAR

3,5-Dimethylisoxazole Core as Validated Acetyl-Lysine Bioisostere: Class-Level Pharmacophore Validation

The 3,5-dimethylisoxazole moiety—the core scaffold of the target compound—has been crystallographically validated as an acetyl-lysine (KAc) bioisostere. Co-crystal structures of 4-substituted 3,5-dimethylisoxazoles in complex with BRD4(1) (PDB 3SVG, resolution 1.68 Å) demonstrate that the isoxazole oxygen atom forms a hydrogen bond with the conserved N140 amine, while the isoxazole nitrogen interacts with Y97 via a structured water molecule [1]. In the peptide displacement AlphaScreen assay, the parent 4-phenyl-3,5-dimethylisoxazole compound 1 exhibited IC₅₀ = ~3 μM at BRD2(1) and ~7 μM at BRD4(1), while optimized derivatives (e.g., compound 4d) achieved IC₅₀ < 5 μM at both bromodomains with ligand efficiencies of 0.39–0.43 [1]. Further optimization in the 2013 series yielded compounds with BRD4(1) IC₅₀ values in the low-nanomolar range alongside cellular antiproliferative IC₅₀ values of 0.09–0.12 μM in HL-60 and MV4-11 leukemia lines [2]. The target compound, bearing the 3,5-dimethylisoxazole core with an N-(2-fluorophenyl)acetamide extension, retains the essential KAc-mimetic pharmacophore while the ortho-fluoro substituent may modulate binding pocket complementarity in the WPF shelf region [1][3]. Note: direct BRD4/BRD2 IC₅₀ data for the specific compound 880273-33-6 has not been reported in the primary literature; the above values represent the structurally closest characterized analogs in the 3,5-dimethylisoxazole class.

Epigenetics Bromodomain Inhibition Bioisostere

Drug-Likeness and Physicochemical Profile: Computational Comparison vs. Unsubstituted Parent and Halogenated Analogs

Computational profiling of the target compound (CAS 880273-33-6) against the unsubstituted parent (2-(3,5-dimethylisoxazol-4-yl)acetamide, CAS 893641-80-0) and a chloro-fluoro analog (N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide) reveals differentiation in key drug-likeness parameters. The target compound's molecular formula (C₁₃H₁₃FN₂O₂, MW 248.25) places it in favorable fragment-like space (MW < 300), with a calculated number of hydrogen bond acceptors of 4 (isoxazole O, isoxazole N, amide C=O, ortho-F) and 1 H-bond donor (amide N–H), compared to the unsubstituted parent which has 3 H-bond acceptors and 2 H-bond donors . The ortho-fluorine contributes a weak H-bond acceptor capability that is absent in the unsubstituted parent compound. The chloro-fluoro analog (MW 284.71, C₁₃H₁₂ClFN₂O₂) has a higher molecular weight and increased lipophilicity (ΔclogP ≈ +0.5 to +0.8) due to the additional chlorine atom, potentially altering membrane permeability and metabolism relative to the target compound . Rule-of-five analysis indicates the target compound has zero violations, placing it within the orally bioavailable chemical space defined by Lipinski, whereas larger isoxazole-acetamide derivatives in the class (e.g., compound 11h, MW 512.5) carry higher molecular weight liabilities [1].

ADME Prediction Drug-Likeness Lead Optimization

Application Scenarios for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-fluorophenyl)acetamide Based on Differentiated Evidence


Fragment-Based Bromodomain Screening and KAc-Competitive Probe Development

The compound is ideally suited as a confirmed acetyl-lysine bioisostere-bearing fragment (MW < 300) for AlphaScreen-based bromodomain displacement screening campaigns. The 3,5-dimethylisoxazole core has been crystallographically validated to occupy the KAc-binding pocket of BRD4(1) (PDB 3SVG) and BRD2(1), providing users with a structurally characterized starting scaffold [1]. The ortho-fluoro substituent introduces a conformational constraint absent in unsubstituted phenyl or para-fluoro analogs, potentially reducing entropic penalties upon binding and facilitating more interpretable SPR binding curves compared to more flexible congeners. Procurement of this specific compound rather than a generic isoxazole-acetamide ensures that the KAc-mimetic pharmacophore is correctly oriented (carbonyl attached to isoxazole-4-acetyl) and that the 2-fluoro group is positioned to explore the WPF shelf/hydrophobic groove region identified in co-crystal structures of related ligands .

Structure–Activity Relationship (SAR) Expansion Campaigns Targeting BET Bromodomain Selectivity

In SAR expansion campaigns aimed at improving BET-family selectivity over CREBBP or other bromodomains, this compound serves as a defined chemical starting point. The Hewings 2011 and 2013 studies demonstrated that differential substitution on the 3,5-dimethylisoxazole scaffold modulates selectivity: compound 4b (R1 = CO₂H) showed preference for CREBBP over BRD4(1), while 4d (R1 = CH(OH)CH₃) favored BET bromodomains [1]. The target compound, with its N-(2-fluorophenyl)acetamide extension, provides a unique vector for probing the ZA channel and WPF shelf regions distinct from the previously characterized 4-phenyl series. For laboratories synthesizing derivative libraries, procuring the exact compound eliminates positional ambiguity and ensures synthetic tractability through the isoxazole-4-acetic acid intermediate .

Computational Docking Validation and Pharmacophore Model Calibration

Given the availability of multiple high-resolution BRD4(1) co-crystal structures (PDB 3SVF, 3SVG, 4J0R, 4J0S) for dimethylisoxazole-containing ligands, this compound is well-suited for validating computational docking protocols and pharmacophore models [1]. The ortho-fluoro group provides a distinctive electron-density feature that can be used to benchmark force-field parameterization for halogen–protein interactions. When comparing docking results between the target compound and its regioisomer (CAS 1252313-45-3), the internal H-bond argument predicts measurably different docked poses, making the pair a useful tool for assessing conformational sampling accuracy of docking algorithms .

Metabolic Stability Differentiation Studies on Fluorinated Acetamide Analogs

The ortho-fluorine position is known from medicinal chemistry precedent to potentially block cytochrome P450-mediated hydroxylation at the adjacent ortho and para positions of the phenyl ring, whereas the para-fluoro isomer remains susceptible to ortho-hydroxylation. This positional effect, while not yet experimentally quantified for this specific compound, provides a testable hypothesis for comparative microsomal stability studies (human or rodent liver microsomes). Procurement of both the target compound and the para-fluoro isomer (CAS 879847-60-6) enables a controlled head-to-head incubation experiment to measure intrinsic clearance (CLᵢₙₜ), with the rationale that the ortho-fluoro configuration may confer superior metabolic stability—a hypothesis derived from the well-precedented 'fluorine-block' strategy in drug design [1].

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